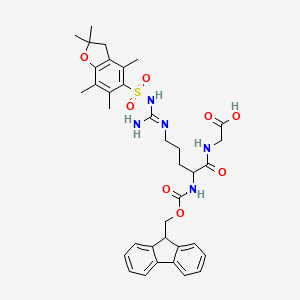

Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH

Description

Evolution of Protecting Group Chemistry in Peptide Synthesis

The journey of peptide synthesis has been intrinsically linked to the development of innovative protecting group strategies. These strategies have evolved to offer greater efficiency, milder reaction conditions, and broader applicability.

The concept of protecting the α-amino group (Nα) of an amino acid was a pivotal moment in peptide chemistry. Early efforts date back to 1901 with the work of Emil Fischer and Ernest Fourneau. proteogenix.science However, it was the introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 that provided the first widely applicable and reversible Nα-protecting group, revolutionizing the field. proteogenix.sciencepublish.csiro.au This was followed by the development of the acid-labile tert-butyloxycarbonyl (Boc) group, which became a cornerstone of early solid-phase peptide synthesis (SPPS). publish.csiro.au The Boc strategy, however, necessitated the use of strong acids like hydrofluoric acid for final cleavage, limiting its use with sensitive peptides. nih.govbiotage.com

A major breakthrough came in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. peptide.comnih.gov This base-labile group offered a milder and orthogonal approach to the acid-labile Boc group. biotage.comnih.gov In the Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed under mild basic conditions, typically with piperidine (B6355638), while the permanent side-chain protecting groups (often tert-butyl based) are cleaved at the end of the synthesis with trifluoroacetic acid (TFA). nih.govnih.gov This orthogonality provides greater flexibility and is compatible with a wider range of peptide modifications. nih.gov The Fmoc group's strong UV absorbance also allows for real-time monitoring of the deprotection step, a significant advantage in automated peptide synthesis. publish.csiro.aunih.gov The adoption of Fmoc chemistry has become widespread, with a 1994 survey indicating that 98% of laboratories performing peptide synthesis utilized this methodology. nih.gov

Role of Side-Chain Protecting Groups for Arginine in Peptide Synthesis

The amino acid arginine, with its strongly basic guanidinium (B1211019) group, presents a unique challenge in peptide synthesis. nih.gov Effective protection of this side chain is critical to prevent unwanted reactions and ensure the integrity of the final peptide.

The guanidinium group of arginine has a pKa of approximately 12.5, meaning it is protonated under most physiological and synthesis conditions. nih.gov While the positive charge can reduce its nucleophilicity, protection is still necessary to prevent side reactions, such as δ-lactam formation, and to improve the solubility of the protected amino acid in organic solvents used in SPPS. nih.govmdpi.com

A common strategy for protecting the arginine side chain involves the use of arylsulfonyl groups. nih.gov These electron-withdrawing groups decrease the basicity of the guanidinium moiety. Early examples include the tosyl (Tos) and nitro groups. biosynth.comnih.gov However, the removal of these groups often required harsh conditions. The development of more acid-labile sulfonyl groups, such as 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), represented a significant improvement, offering better compatibility with the Fmoc strategy. ub.edursc.orgrsc.org

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is currently one of the most widely used protecting groups for the arginine side chain in Fmoc-based SPPS. mdpi.comrsc.org Introduced as an improvement over Pmc, the Pbf group exhibits greater lability to TFA, allowing for faster and more efficient deprotection, especially in peptides containing multiple arginine residues. researchgate.netthermofisher.comchemicalbook.com While Pbf is a significant advancement, its removal can still be challenging in complex peptides, sometimes requiring extended cleavage times. nih.gov The compound at the heart of this article, Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH , features two Pbf groups on the arginine residue, a modification that further modulates the reactivity and properties of this building block for specialized applications in peptide synthesis. nih.gov

Chemical Data of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]pentanoic acid | nih.gov |

| Molecular Formula | C36H43N5O8S | nih.gov |

| Molecular Weight | 705.8 g/mol | nih.gov |

| Exact Mass | 705.28323452 Da | nih.gov |

Research Findings on Related Compounds

While specific research on the doubly Pbf-protected dipeptide is limited, extensive research on Fmoc-Arg(Pbf)-OH provides valuable insights. The Pbf group is cleaved more readily by TFA than the Pmc group. researchgate.net However, for peptides containing multiple arginine residues, complete removal of the Pbf group can still require extended treatment with TFA. nih.govnih.gov Newer protecting groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been developed and show even greater acid lability than Pbf. ub.edursc.orgrsc.org

Conceptual Framework of this compound as a Synthetic Precursor

This compound is a highly specialized dipeptide building block designed for advanced applications in peptide synthesis. It combines several features that address specific challenges in creating complex peptide structures. As a synthetic precursor, it provides a pre-coupled Gly-Arg sequence, which can be particularly useful in overcoming steric hindrance or aggregation issues that may arise when coupling these amino acids individually. The robust protection of the arginine side chain and the racemic nature of the arginine residue further define its role in specific research contexts. smolecule.comchemimpex.com

The structure of this compound is a composite of several key functional elements, each with a defined role in the process of peptide elongation during SPPS.

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This group protects the N-terminal amino group of the glycine (B1666218) residue. wikipedia.org The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine in DMF. iris-biotech.deamericanpeptidesociety.org This orthogonality is the foundation of the widely used Fmoc-SPPS strategy. nih.gov

Glycine (Gly) : As the N-terminal residue of this dipeptide, glycine is the simplest amino acid, lacking a side chain. ontosight.ai Its incorporation can provide conformational flexibility to the final peptide. In this building block, its α-amino group is protected by Fmoc, and its carboxyl group is linked to the arginine residue. chemimpex.com

DL-Arginine (Arg) : This component features two critical modifications. Firstly, it is a racemic mixture of both D- and L-arginine. smolecule.com Secondly, its reactive guanidino side chain is heavily protected. The notation "(Pbf)(Pbf)" indicates double protection by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The Pbf group is a standard acid-labile protecting group for arginine's guanidinium function, chosen for its ability to be removed with trifluoroacetic acid (TFA) during the final cleavage step from the resin, yet it is more effective than older protectors like Pmc at preventing side reactions, especially in tryptophan-containing peptides. advancedchemtech.compeptide.comub.edu The use of two Pbf groups suggests an exceptionally robust protection scheme to completely suppress any reactivity of the guanidino group during complex synthetic steps.

Carboxyl Group (-OH) : The free carboxyl group at the C-terminus of the glycine residue is the reactive site for peptide elongation. This -OH group is activated using standard coupling reagents (like HBTU or DIC), enabling it to form a new peptide bond with the free amino group of the resin-bound peptide chain. du.ac.in

The combination of these elements in a single dipeptide unit streamlines the synthetic process, particularly for sequences prone to difficult couplings or side reactions involving arginine. biosynth.comchemimpex.com

Table 1: Chemical Properties of Fmoc-L-Arg(Pbf)-Gly-OH (a closely related L-isomer)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 660846-80-0 | wuxiapptec.com, iris-biotech.de |

| Molecular Formula | C₃₆H₄₃N₅O₈S | iris-biotech.de |

| Molecular Weight | 705.82 g/mol | iris-biotech.de |

| Purity | >95% | wuxiapptec.com |

| Appearance | Powder or crystals | sigmaaldrich.com |

| Storage Temperature | Room Temperature or -20°C | iris-biotech.de, sigmaaldrich.com |

Note: Data for the exact DL-(Pbf)(Pbf) compound is not publicly available. The table shows data for the closely related L-isomer, Fmoc-L-Arg(Pbf)-Gly-OH. The molecular formula and weight for the DL-isomer would be identical.

The use of a racemic mixture (DL) of arginine, as opposed to a pure L- or D-enantiomer, is a deliberate choice for specific research applications. While proteins in nature are almost exclusively composed of L-amino acids, incorporating a DL-mixture provides a powerful tool for several investigative purposes. smolecule.com

Stereochemical Investigations : Using this compound allows for the synthesis of two distinct peptide diastereomers simultaneously in a single synthesis. This enables researchers to study the impact of stereochemistry at a specific position on the peptide's structure, function, and interaction with chiral biological targets like receptors or enzymes. mdpi.com

Increased Library Diversity : In combinatorial chemistry and drug discovery, generating large libraries of peptides for screening is a common practice. molecularcloud.org The use of a DL-amino acid building block doubles the number of unique peptide sequences generated, increasing the chemical space explored and enhancing the probability of identifying a lead compound with desired activity.

Enhanced Proteolytic Stability : Peptides composed of natural L-amino acids are often rapidly degraded by proteases in biological systems. Peptides containing unnatural D-amino acids are significantly more resistant to this enzymatic degradation. Synthesizing a peptide with a D-arginine at a key position can therefore increase its in-vivo half-life, a desirable property for therapeutic candidates. The DL-mixture allows for the creation and comparison of both the susceptible (L-containing) and resistant (D-containing) versions. biosynth.com

Probing Biological Mechanisms : Racemic mixtures are used to probe the stereochemical requirements of biological processes. For instance, if only the L-arginine containing peptide shows activity, it confirms a stereospecific interaction. If both show activity, it may suggest a non-chiral interaction mechanism or that the chiral center is not critical for the interaction. smolecule.comnih.gov

This compound is an advanced building block firmly positioned within the framework of modern Fmoc-based solid-phase peptide synthesis (SPPS). du.ac.innih.gov Its design addresses several strategic considerations in the synthesis of complex or "difficult" peptides.

The primary synthesis strategy is the Fmoc/tBu approach, where the N-terminal Fmoc group is removed with a base like piperidine at each cycle, and the newly exposed amine is coupled with the next activated Fmoc-amino acid. iris-biotech.deamericanpeptidesociety.org The Pbf group on the arginine side chain is stable to this basic treatment but is cleaved at the end of the synthesis by strong acid (TFA), concurrently with the cleavage of the peptide from the resin support. advancedchemtech.compeptide.com

The utility of this dipeptide building block is particularly evident in the following scenarios:

Overcoming Difficult Couplings : Coupling an amino acid to a resin-bound glycine can sometimes be inefficient. Furthermore, the coupling of the bulky Fmoc-Arg(Pbf)-OH can also be challenging. By providing the Arg-Gly linkage pre-formed, this dipeptide circumvents two potentially problematic coupling steps in the synthesis. biosynth.com

Minimizing Aggregation : Certain peptide sequences are prone to forming stable secondary structures and aggregating on the solid support during synthesis, which can lead to incomplete reactions and low yields. The use of pre-formed dipeptides can disrupt these aggregation patterns and improve synthetic outcomes. nih.gov

Preventing Side Reactions : The guanidino group of arginine is highly basic and nucleophilic, making it prone to side reactions. The exceptionally robust "(Pbf)(Pbf)" protection scheme is designed to completely mask this reactivity, which is crucial when synthesizing long or complex peptides, or those containing other sensitive functionalities. ub.edu The use of Fmoc-D-Arg(Pbf)-OH, a component of the racemic mixture, has been specifically noted for applications in synthesizing peptides that can inhibit cancer cell growth. biosynth.com

Properties

Molecular Formula |

C36H43N5O8S |

|---|---|

Molecular Weight |

705.8 g/mol |

IUPAC Name |

2-[[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41) |

InChI Key |

UQWAYVRPZYYLAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Dl Arg Pbf Pbf Gly Oh and Its Analogues

Precursor Synthesis and Protecting Group Derivatization

The synthesis of the protected arginine building block, a prerequisite for the dipeptide formation, is a multi-step process that requires careful protection of its reactive functional groups: the α-amino group, the carboxyl group, and the guanidino side chain.

The conversion of free arginine into the orthogonally protected Fmoc-Arg(Pbf)-OH is a cornerstone of Fmoc-based peptide synthesis. This process involves a strategic sequence of protection and deprotection steps to ensure the desired reactivity for subsequent peptide coupling. A common synthetic route is detailed below.

The initial step in the synthesis is the protection of the carboxyl group of arginine, typically through esterification. This prevents the carboxyl group from participating in unwanted side reactions. A common method is the reaction of arginine hydrochloride with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas. chempep.comchemicalbook.com For instance, L-arginine hydrochloride can be reacted with anhydrous methanol and thionyl chloride to yield methyl L-argininate dihydrochloride. chempep.comchemicalbook.com

Following the esterification, the α-amino group is protected. While the final protecting group will be Fmoc, an intermediate Boc (tert-butyloxycarbonyl) group is often employed due to its stability under the conditions required for the subsequent guanidino group protection. The arginine ester is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate to yield the Nα-Boc protected arginine ester. chempep.comchemicalbook.com

Table 1: Representative Reaction Conditions for Esterification and Nα-Boc Protection

| Step | Reactants | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|---|

| Esterification | L-Arginine HCl | Thionyl chloride, Methanol | Methanol | -10°C to Room Temp. | 24-48 hours |

With the carboxyl and α-amino groups protected, the next step is the protection of the guanidino side chain. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a widely used protecting group for the guanidine (B92328) function due to its acid lability, allowing for its removal during the final cleavage of the peptide from the resin in solid-phase synthesis. chempep.comnih.gov The Nα-Boc-arginine ester is reacted with Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) in the presence of a base such as potassium carbonate in a suitable solvent like acetone. chemicalbook.com

After the successful introduction of the Pbf group, the temporary Nα-Boc protecting group is removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. peptide.com This step selectively deprotects the α-amino group, leaving the Pbf and ester groups intact, yielding H-Arg(Pbf)-OR.

The final step in the synthesis of the precursor is the introduction of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The deprotected arginine derivative is reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), under basic conditions. chempep.comchemicalbook.com The reaction is typically carried out in a mixture of water and an organic solvent like dioxane or THF, with the pH maintained between 8 and 9 using a base like sodium carbonate. chempep.com Following the reaction, the ester group is saponified using a base like sodium hydroxide (B78521) to yield the free carboxylic acid, Fmoc-Arg(Pbf)-OH. chemicalbook.com

Table 2: Summary of Guanidine Protection, Nα-Deprotection, and Fmoc Introduction

| Step | Starting Material | Reagents | Solvent | Key Conditions |

|---|---|---|---|---|

| Guanidine Protection | Nα-Boc-Arg-OMe | Pbf-Cl, K₂CO₃ | Acetone | 40-45°C |

| Nα-Deprotection | Nα-Boc-Arg(Pbf)-OMe | 3N HCl in Ethyl Acetate | Ethyl Acetate | 10-15°C |

| Fmoc Introduction | H-Arg(Pbf)-OH | Fmoc-OSu, Na₂CO₃ | Water/THF | pH 8-9, 15-20°C |

Once the fully protected Fmoc-Arg(Pbf)-OH is synthesized, it can be coupled with a glycine (B1666218) residue to form the dipeptide. In the context of synthesizing Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH, a racemic mixture of the protected arginine would be used.

Solution-phase peptide synthesis involves the coupling of protected amino acids in a homogenous solution. The carboxyl group of the N-terminally protected amino acid (Fmoc-Arg(Pbf)-OH) is activated to facilitate the formation of a peptide bond with the free amino group of the C-terminally protected glycine (e.g., glycine methyl ester, Gly-OMe).

A variety of coupling reagents can be used to activate the carboxylic acid. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. The choice of coupling reagent can influence the reaction rate, yield, and the extent of side reactions such as racemization.

Carbodiimide-Based Reagents: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the glycine ester. To suppress racemization and improve coupling efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often used in conjunction with carbodiimides.

Phosphonium and Uronium Salt Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents. They react with the carboxylic acid in the presence of a base, typically diisopropylethylamine (DIPEA), to form an active ester that readily reacts with the amine component.

The general procedure for solution-phase coupling involves dissolving Fmoc-Arg(Pbf)-OH and the glycine ester in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The coupling reagent and any additives are then added, and the reaction is stirred at room temperature until completion. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After the coupling is complete, the dipeptide is isolated and purified, often through extraction and crystallization or chromatography. Finally, if a glycine ester was used, the ester group is saponified to yield the final product, Fmoc-Arg(Pbf)-Gly-OH.

Table 3: Common Coupling Reagents for Solution-Phase Peptide Synthesis

| Coupling Reagent Class | Examples | Additives/Base |

|---|---|---|

| Carbodiimides | DCC, DIC | HOBt, OxymaPure |

| Phosphonium Salts | PyBOP, BOP | DIPEA |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-Nω,Nω'-bis(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-DL-arginyl-glycine |

| Fmoc-L-Arg(Pbf)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |

| Boc | tert-Butoxycarbonyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Gly-OH | Glycine |

| Arginine | (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid |

| Fmoc-OSu | N-(9-Fluorenylmethyloxycarbonyloxy)succinimide |

| (Boc)₂O | Di-tert-butyl dicarbonate |

| Pbf-Cl | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride |

| TFA | Trifluoroacetic acid |

| DCC | Dicyclohexylcarbodiimide |

| DIC | Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |

| DIPEA | Diisopropylethylamine |

| DMF | Dimethylformamide |

| DCM | Dichloromethane |

| THF | Tetrahydrofuran |

Dipeptide Formation through Coupling with Glycine Residues

Considerations for Racemic (DL) Arginine Incorporation

The use of a racemic mixture of an amino acid, such as DL-Arginine, in peptide synthesis introduces an additional layer of complexity. When Fmoc-DL-Arg(Pbf)-OH is coupled with Glycine, the reaction will produce a mixture of two diastereomeric dipeptides: Fmoc-D-Arg(Pbf)-Gly-OH and Fmoc-L-Arg(Pbf)-Gly-OH.

Key considerations during this process include:

Synthesis and Coupling: The coupling reaction itself proceeds similarly to that of a pure enantiomer. Standard activation methods are employed to form the peptide bond. However, the steric hindrance from the bulky Pbf protecting group can slow down the reaction, potentially requiring optimized conditions or double coupling protocols to ensure the reaction goes to completion. acs.orgresearchgate.net The use of a di-protected arginine would further increase this steric hindrance, making the coupling even more challenging.

Characterization: The resulting product is a diastereomeric mixture. These stereoisomers have different physical properties, which can be observed during analysis. Techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) can be used to confirm the presence of both diastereomers. acs.orgacs.org

Separation: Separating diastereomers is often possible using chromatography techniques like HPLC, as they exhibit different retention times. However, this adds a significant purification step to the synthesis, increasing time and cost. For many applications, the diastereomeric mixture may be used directly if the stereochemistry at that position is not critical for the final peptide's function.

The decision to use a racemic amino acid is typically driven by specific research goals, such as studying the impact of stereochemistry on peptide activity or creating peptide libraries with increased diversity.

Optimization of Synthetic Pathways

Optimizing the synthesis of arginine-containing peptides, especially sterically demanding ones, is critical for achieving high yields and purity. This involves careful selection of solvents, coupling reagents, and reaction conditions to favor the desired peptide bond formation while minimizing side reactions.

Solvent Selection and Reaction Environment for Enhanced Yields and Purity

The choice of solvent is crucial in peptide synthesis as it must effectively solvate the growing peptide chain and the reagents, and for solid-phase synthesis, adequately swell the resin support. peptide.comrsc.org

Common Solvents: N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most widely used solvents due to their excellent solvating properties for both protected amino acids and peptide chains. peptide.com NMP is often considered superior for difficult couplings as it can disrupt peptide aggregation better than DMF. peptide.com Dichloromethane (DCM) is also used, particularly in Boc-chemistry, but is less common in modern Fmoc-based synthesis. peptide.com

Solvent Impact on Arginine Coupling: For problematic couplings like those involving Fmoc-Arg(Pbf)-OH, the solvent environment is particularly important. A study on the incorporation of Fmoc-Arg(Pbf)-OH using N-butylpyrrolidinone (NBP), a greener alternative to DMF, found that the solvent's high viscosity could impede the penetration of the coupling reagents into the resin. rsc.org To overcome this, the reaction temperature was raised to 45°C to reduce viscosity and accelerate the coupling. rsc.org

Green Solvents: There is a growing trend towards using more environmentally friendly solvents. Alternatives to DMF, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been explored to improve the sustainability of peptide synthesis. chempep.comnih.gov

The selection of a solvent system often involves a trade-off between solvating power, viscosity, environmental impact, and potential side reactions.

| Solvent | Key Characteristics for Peptide Synthesis |

| N,N-dimethylformamide (DMF) | Standard solvent; good solvation. Can contain dimethylamine (B145610) impurities that prematurely remove Fmoc groups. peptide.com |

| N-methylpyrrolidone (NMP) | More polar than DMF; excellent at solvating and disrupting peptide aggregation. Often improves coupling yields for difficult sequences. peptide.com |

| Dichloromethane (DCM) | Good resin swelling for polystyrene supports. Less effective at solvating longer peptide chains. peptide.com |

| N-butylpyrrolidinone (NBP) | A greener alternative to DMF. Higher viscosity may require elevated temperatures to ensure efficient coupling. rsc.org |

| 2-methyltetrahydrofuran (2-MeTHF) | An emerging green solvent alternative. chempep.comnih.gov |

Catalysis and Reagent Stoichiometry in Coupling Reactions

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents, often in the presence of additives that can act as catalysts and suppress side reactions. nih.gov

Coupling Reagents: A wide array of coupling reagents is available. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are commonly used, often in combination with additives. nih.govbachem.com Aminium/uronium salts such as HBTU, HATU, and COMU are highly efficient but require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). bachem.com The choice of reagent can significantly impact coupling efficiency, especially for sterically hindered amino acids like a di-protected arginine. bachem.com

Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its safer, more effective analogue OxymaPure are used to facilitate the reaction and, crucially, to minimize racemization. rsc.orgbachem.com

Stoichiometry: In solid-phase synthesis, reagents are typically used in excess to drive the reaction to completion. For a challenging coupling like the incorporation of Fmoc-Arg(Pbf)-OH, a common strategy is to use a 1.5 to 3-fold molar excess of the protected amino acid and coupling reagents relative to the resin's functional capacity. rsc.orgresearchgate.net In some cases, a "double coupling" protocol, where the coupling step is repeated, is necessary to achieve a quantitative yield. researchgate.net

| Reagent Type | Examples | Role in Coupling Reaction |

| Carbodiimides | DIC, EDC | Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. nih.govwikipedia.org |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Highly efficient activators that form an active ester intermediate; require a base. bachem.com |

| Additives | HOBt, OxymaPure | Act as acylating catalysts and racemization suppressants. rsc.orgbachem.com |

| Bases | DIEA, NMM | Used with aminium/uronium salts to neutralize protonated species and facilitate the reaction. bachem.com |

Strategies for Minimizing Side Reactions during Synthesis

The synthesis of arginine-containing peptides is frequently complicated by side reactions involving the protected guanidinium (B1211019) group.

One of the most significant side reactions during the coupling of an activated arginine derivative is the formation of a stable six-membered δ-lactam. researchgate.netnih.gov This occurs when the activated α-carboxyl group is attacked by the terminal nitrogen of the protected side-chain guanidinium group. This intramolecular cyclization consumes the activated amino acid, preventing it from coupling to the growing peptide chain and leading to deletion sequences (des-Arg peptides). rsc.orgnih.gov

Strategies to mitigate δ-lactam formation include:

Protecting Group Choice: The choice of side-chain protecting group influences the rate of lactam formation. While the Pbf group is widely used, it is still susceptible to this side reaction. nih.gov Other groups, like the electron-withdrawing NO2 group, have been shown to significantly reduce δ-lactam formation due to the decreased nucleophilicity of the guanidinium nitrogen. nih.gov In contrast, di-protected analogues like Fmoc-Arg(Boc)2-OH are highly prone to this side reaction. nih.govnih.gov

Activation Method: Using a carbodiimide-based coupling agent (e.g., DIC) without an auxiliary base catalyst can minimize the undesired intramolecular cyclization. researchgate.net

In Situ Activation: A successful strategy involves adding the protected amino acid and additive (e.g., OxymaPure) to the resin first, followed by the addition of the coupling agent (e.g., DIC). rsc.org This allows the desired intermolecular coupling to begin immediately upon activation, competing more effectively with the intramolecular lactam formation.

| Arginine Derivative | Tendency for δ-Lactam Formation | Reference |

| Fmoc-Arg(NO2)-OH | Low | nih.gov |

| Fmoc-Arg(Pbf)-OH | Moderate | nih.gov |

| Fmoc-Arg(Boc)2-OH | High | nih.govnih.gov |

Another potential side reaction is the partial or complete cleavage of the guanidinium group from the arginine side chain, leading to the formation of an ornithine residue. nih.gov This can occur during the stepwise elongation of the peptide chain or during the final cleavage from the resin if the protecting group is not sufficiently stable or if harsh conditions are used. nih.gov

The Pbf group is designed to be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but labile to the strong acid (e.g., TFA) used for final cleavage. chempep.com Ensuring the integrity of the Pbf group throughout the synthesis is key to preventing ornithine formation. Careful control of reaction conditions and the purity of reagents, particularly ensuring that the DMF solvent is free of amine impurities, can help minimize this and other guanidine-related side reactions. peptide.com

Comparative Analysis of Arginine Protecting Groups in Synthetic Efficiency

The synthesis of peptides containing arginine (Arg) presents unique challenges due to the highly basic and nucleophilic nature of its side-chain guanidino group. nih.govrsc.org Effective protection of this functionality is crucial to prevent side reactions and ensure solubility during solid-phase peptide synthesis (SPPS). nih.gov The choice of protecting group significantly impacts coupling efficiency, deprotection conditions, and the purity of the final peptide. This analysis focuses on the comparative efficiency of various protecting groups used in Fmoc-based peptide synthesis.

Pbf vs. Pmc and Other Sulfonyl Derivatives

For many years, sulfonyl-based protecting groups have been the standard for masking the arginine guanidino group in Fmoc/tBu SPPS. ub.eduresearchgate.net Among these, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) are the most widely used. researchgate.net However, their performance, along with that of older sulfonyl derivatives, varies considerably.

The Pbf group is generally considered superior to the Pmc group due to its greater acid lability. peptide.compeptide.com The five-membered furan (B31954) ring in Pbf renders it more susceptible to cleavage by trifluoroacetic acid (TFA) than the six-membered chroman ring of Pmc. nih.gov This increased lability translates to shorter deprotection times, which is a significant advantage when synthesizing peptides with multiple arginine residues. peptide.comthermofisher.com Complete removal of Pmc can take more than four hours when multiple Arg(Pmc) residues are present, whereas Pbf deprotection is typically complete in under four hours. thermofisher.com

A critical advantage of Pbf over Pmc is the reduced incidence of side reactions, particularly the alkylation of tryptophan (Trp) residues during final cleavage. peptide.com The carbocation generated from Pmc cleavage can modify the indole (B1671886) ring of Trp, a side reaction that is significantly diminished with the use of Pbf. peptide.comnih.gov In a comparative study, a 3-hour TFA treatment resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% when using Arg(Pmc). peptide.compeptide.com

Older sulfonyl derivatives such as 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), mesityl-2-sulfonyl (Mts), and tosyl (Tos) are even more stable to acid than Pmc and Pbf. nih.govub.edu Mtr requires prolonged treatment with TFA for removal, which can lead to side reactions, and its cleavage is particularly difficult in peptides with multiple Arg residues. peptide.compeptide.comnih.gov The Tos and Mts groups are more robust and necessitate harsh acids like anhydrous hydrogen fluoride (B91410) (HF) for their removal, making them largely incompatible with the milder conditions of the Fmoc strategy. nih.govpeptide.com The general order of acid lability for these sulfonyl groups is: Pbf > Pmc > Mtr > Mts > Tos. peptide.com

Despite its advantages, Pbf is not without drawbacks. Like other sulfonyl-based groups, it is susceptible to δ-lactam formation, an intramolecular cyclization that occurs during the amino acid activation step. nih.govrsc.org This side reaction consumes the activated arginine, potentially leading to incomplete coupling and the formation of deletion peptides. nih.gov Furthermore, the synthesis of the Fmoc-Arg(Pbf)-OH reagent is complex, making it the most expensive of all protected proteinogenic amino acids. nih.gov

| Protecting Group | Relative Acid Lability | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Pbf | High | Fast deprotection; Reduced Trp alkylation vs. Pmc. peptide.compeptide.com | High cost; Prone to δ-lactam formation. nih.gov |

| Pmc | Moderate | More labile than Mtr. peptide.com | Slower deprotection than Pbf; Significant Trp alkylation. peptide.comthermofisher.comnih.gov |

| Mtr | Low | Established group. | Difficult to remove, especially in multi-Arg peptides; Requires long reaction times. peptide.comthermofisher.com |

| Tos/Mts | Very Low | Used in Boc-chemistry. | Requires harsh cleavage conditions (e.g., HF), incompatible with Fmoc strategy. nih.gov |

Evaluation of Novel Protecting Groups (e.g., NO2, MIS) for Arginine Chemistry

The persistent issues with sulfonyl-based protectors, such as δ-lactam formation and the harsh conditions required for removing more stable groups, have driven research into alternative strategies. nih.govresearchgate.net The nitro (NO2) and 1,2-dimethylindole-3-sulfonyl (MIS) groups have emerged as notable alternatives.

The NO2 group, one of the earliest protecting groups used for arginine, has been revisited for its unique advantages in Fmoc-SPPS. nih.govresearchgate.net Its most significant benefit is the complete prevention of δ-lactam formation, the most severe side reaction associated with the coupling of protected arginine. nih.govnih.gov The NO2 group is stable in solution and during synthesis. nih.govnih.gov While historically removed by harsh methods like catalytic hydrogenation or HF cleavage (which can lead to ornithine byproducts), a modern, milder method has been developed using stannous chloride (SnCl2) in a mild acidic solution, allowing for deprotection while the peptide is still on the resin. nih.govpeptide.comnih.gov

The MIS group is a more recent, hyper-acid-labile sulfonyl-type protector that addresses the acid stability issues of Pbf and Pmc. ub.eduresearchgate.net The MIS group is considerably more labile to TFA than Pbf, making it the most acid-labile sulfonyl protecting group for arginine described to date. ub.edursc.org This feature is highly advantageous for the synthesis of peptides containing multiple arginine residues or other acid-sensitive moieties, as it allows for rapid and clean deprotection under milder conditions. researchgate.netrsc.org In a comparative synthesis, a peptide constructed with Arg(MIS) showed complete deprotection, whereas the same peptide synthesized with Arg(Pbf) had a significant amount (34%) of protected peptide remaining after cleavage. rsc.org Furthermore, the MIS group is compatible with tryptophan-containing peptides. rsc.orgrsc.org

| Protecting Group | Primary Advantage | Deprotection Conditions | Considerations |

|---|---|---|---|

| NO2 | Prevents δ-lactam formation. nih.govnih.gov | SnCl2 in mild acid; HF (historical). nih.govpeptide.com | Older methods can cause side reactions (e.g., ornithine formation). peptide.com |

| MIS | Extremely high acid lability (more than Pbf). ub.edursc.org | Mild TFA conditions (e.g., 50% TFA in 30 min). researchgate.net | A newer, less commercially prevalent group. researchgate.net Synthesis of the protecting group reagent requires specific conditions. ub.edu |

Incorporation of Fmoc Dl Arg Pbf Pbf Gly Oh in Solid Phase Peptide Synthesis Spps

Standard Protocols for SPPS with Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH Building Blocks

The successful incorporation of the sterically demanding this compound dipeptide hinges on optimized coupling protocols that can overcome the significant steric hindrance imposed by the dual Pbf groups.

The choice of coupling reagent is critical for activating the carboxylic acid of the dipeptide building block to facilitate amide bond formation. For sterically hindered residues, highly efficient activation methods are necessary.

Carbodiimides and Additives : The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive is a widely used and effective method. rsc.orgpeptide.combachem.com Additives like ethyl cyano(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (B26582) (HOBt) react with the DIC-activated amino acid to form an active ester intermediate. rsc.orgpeptide.com This intermediate is less prone to side reactions, such as racemization, and is highly reactive towards the free amine of the resin-bound peptide. peptide.commerckmillipore.com The DIC/Oxyma combination, in particular, has proven effective for coupling problematic amino acids like Fmoc-Arg(Pbf)-OH. rsc.org

Aminium/Uronium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also powerful activating agents. peptide.comox.ac.uk HBTU reactions require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), to facilitate the activation and coupling process. bachem.comox.ac.uk These reagents are known for their high reactivity and rapid coupling times, which can be advantageous for difficult couplings. peptide.com For extremely challenging couplings, newer generation reagents like COMU, which incorporates Oxyma into its structure, can offer enhanced efficiency, especially under microwave-assisted conditions. bachem.comchemicalbook.com

| Reagent Class | Examples | Mechanism | Key Advantages |

|---|---|---|---|

| Carbodiimide + Additive | DIC/Oxyma, DIC/HOBt | Forms a highly reactive O-acylisourea intermediate which is converted to an active ester by the additive, minimizing side reactions. peptide.com | Reduces racemization; effective for hindered residues; urea (B33335) byproduct of DIC is soluble. rsc.orgbachem.com |

| Aminium/Uronium Salt | HBTU, TBTU, HATU, COMU | Reacts with the carboxyl group in the presence of a base (e.g., DIEA) to form an active ester. peptide.comox.ac.uk | Fast reaction kinetics; high coupling efficiency. peptide.com HATU and COMU are particularly effective for N-methyl and other difficult amino acids. bachem.comchemicalbook.com |

The primary challenge with this compound is the steric hindrance from the two bulky Pbf groups. chempep.com This bulkiness can significantly slow down or prevent complete coupling to the resin-bound peptide chain. To mitigate this, several strategies can be employed:

Elevated Temperatures : Increasing the reaction temperature can enhance coupling efficiency. For example, performing the coupling at 45°C has been shown to speed up the reaction and help overcome the viscosity of certain solvents, facilitating better penetration of reagents into the resin. rsc.org

Microwave-Assisted SPPS : The use of microwave energy can dramatically accelerate coupling reactions, particularly for hindered amino acids. chemicalbook.comchempep.com A double-coupling protocol under microwave heating can be highly effective for incorporating residues like Fmoc-Arg(Pbf)-OH. researchgate.net

Extended Reaction Times and Double Coupling : For difficult sequences, allowing the coupling reaction to proceed for a longer duration (e.g., 4 to 24 hours) can improve yields. uci.edu If monitoring indicates incomplete coupling, a second coupling step (double coupling) with a fresh solution of activated amino acid is a standard procedure to ensure the reaction goes to completion. rsc.org

In Situ Activation : The strategy of in situ activation, where the building block and activating additives are added to the resin before the coupling agent (e.g., DIC), can be beneficial. rsc.org This approach allows the reagents to penetrate the resin before the reaction is initiated, which can be particularly useful in more viscous solvent systems. rsc.org

The solvent used in SPPS plays a crucial role in resin swelling, reagent solubility, and reaction kinetics.

N,N'-Dimethylformamide (DMF) : DMF is the most common solvent in SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents. rsc.org However, it is classified as a hazardous substance, prompting the search for greener alternatives. rsc.org

N-Butylpyrrolidinone (NBP) : NBP is a less hazardous alternative to DMF. rsc.org However, it is more viscous, which can impair the diffusion of reagents into the resin matrix, potentially exacerbating coupling problems with bulky residues like Fmoc-Arg(Pbf)-OH. rsc.orgresearchgate.net This issue can be effectively countered by performing the coupling at elevated temperatures (e.g., 45°C), which reduces the viscosity of NBP and improves reaction rates. rsc.org Studies have shown that with optimized protocols, such as heating and in situ activation, NBP can be an excellent solvent for the incorporation of even the most problematic amino acids. rsc.org

| Solvent | Key Properties | Considerations for this compound |

|---|---|---|

| DMF | Excellent resin swelling; good reagent solubility. rsc.org | Standard and effective, but has toxicity concerns. rsc.org |

| NBP | Greener alternative; higher viscosity. rsc.org | Higher viscosity can hinder coupling of bulky residues. This is overcome by heating the reaction to 45°C to reduce viscosity and speed up the coupling. rsc.org |

Deprotection Chemistry of Fmoc and Pbf Groups in SPPS

Following successful coupling, the temporary N-terminal Fmoc group must be removed to allow for the addition of the next amino acid. After the full peptide sequence is assembled, the acid-labile Pbf side-chain protecting groups are cleaved in the final step.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by treatment with a secondary amine base, typically in DMF.

Piperidine (B6355638) : The standard reagent for Fmoc removal is a 20% solution of piperidine in DMF. researchgate.netdu.ac.in The deprotection occurs via a β-elimination mechanism. mdpi.com For sterically hindered residues, the rate of Fmoc removal can be slower. Kinetic studies on Fmoc-Arg(Pbf)-OH have shown that deprotection requires a minimum of 10 minutes to be efficient. mdpi.com Given the increased bulk of the di-Pbf dipeptide, ensuring sufficient reaction time or performing an additional deprotection step may be necessary to achieve complete removal of the Fmoc group. mdpi.com

Pyrrolidine (B122466) : In some cases, alternative bases like pyrrolidine are used. For instance, a 1-5% solution of pyrrolidine in DMF has been utilized for the synthesis of GLP-1 analogues, demonstrating its effectiveness as a deprotection agent. googleapis.com

Optimization of this step is crucial, as incomplete Fmoc removal will lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.

The Pbf group is a sulfonyl-based protecting group designed to be stable throughout the Fmoc-based synthesis but readily cleaved under strongly acidic conditions during the final deprotection step. peptide.com

Cleavage Mechanism : The final deprotection is typically achieved by treating the peptide-resin with a high concentration of trifluoroacetic acid (TFA), usually 95%. thermofisher.comsigmaaldrich.com During this process, the Pbf group and other acid-labile side-chain protecting groups are cleaved, and the peptide is released from the resin. The acidic conditions protonate the sulfonyl group, leading to the generation of a highly reactive Pbf carbocation. sigmaaldrich.commerckmillipore.com

Scavenger Cocktails : These reactive carbocations can re-attach to electron-rich amino acid side chains, particularly tryptophan and tyrosine, leading to unwanted byproducts. merckmillipore.comgoogle.com To prevent this, nucleophilic "scavengers" are added to the TFA cleavage cocktail to trap the carbocations as they are formed. thermofisher.comsigmaaldrich.com The choice of scavengers depends on the peptide sequence. A common and effective non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). sigmaaldrich.commerckmillipore.com TIS is an excellent scavenger for carbocations, while water helps to hydrolyze intermediates. researchgate.net For peptides containing multiple arginine residues or other sensitive amino acids like cysteine or methionine, more complex cocktails containing reagents like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) may be required. sigmaaldrich.commerckmillipore.com Thioanisole has the added benefit of accelerating the removal of Pbf groups. sigmaaldrich.commerckmillipore.com

Complete removal of the two Pbf groups from the arginine residue is essential. The Pbf group is known to be more labile and less prone to cause side reactions during cleavage compared to older protecting groups like Pmc. peptide.compeptide.com A typical cleavage time is around 2-4 hours at room temperature. thermofisher.com

| Cocktail Composition (v/v/v) | Scavengers | Primary Use Case |

|---|---|---|

| TFA / H₂O / TIS (95:2.5:2.5) | Water, Triisopropylsilane (TIS) | General purpose; effective for most sequences, especially those containing Arg(Pbf) and Trp(Boc). sigmaaldrich.commerckmillipore.com |

| Reagent K: TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | "Universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and unprotected Trp. sigmaaldrich.commerckmillipore.com |

| TFA / TIS / H₂O / EDT (94:1:2.5:2.5) | TIS, Water, EDT | Recommended for peptides containing both Arg(Pbf) and Cys(Trt) residues. |

Orthogonal Protection Schemes in Multi-Step Peptide Elongation

In multi-step peptide synthesis, the concept of "orthogonality" is fundamental to achieving the desired final product with high purity. iris-biotech.denih.gov Orthogonal protecting groups are distinct chemical moieties used to mask reactive functional groups on amino acids, which can be removed under specific chemical conditions without affecting other protecting groups present on the molecule. biosynth.com This selective removal is crucial for the stepwise elongation of the peptide chain. iris-biotech.de

The most prevalent strategy in modern SPPS is the Fmoc/tBu-based approach, which exemplifies an orthogonal protection scheme. iris-biotech.debiosynth.com In this system, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable during the coupling reaction but is selectively cleaved, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose the amine for the next coupling step. iris-biotech.dechempep.com

The orthogonality of the base-labile Fmoc group and the acid-labile Pbf group is the cornerstone of this synthetic strategy. It allows for the iterative deprotection of the N-terminus and subsequent coupling of new amino acids while keeping the highly reactive guanidinium (B1211019) group of arginine safely protected until the final step. chempep.com

| Protecting Group | Abbreviation | Lability | Cleavage Reagent(s) | Function |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | 20% Piperidine in DMF | Temporary α-Amino Protection |

| tert-Butoxycarbonyl | Boc | Acid-labile | Trifluoroacetic Acid (TFA) | Permanent Side-Chain Protection (e.g., Lys, Trp) |

| tert-Butyl | tBu | Acid-labile | Trifluoroacetic Acid (TFA) | Permanent Side-Chain Protection (e.g., Ser, Thr, Asp, Glu) |

| Trityl | Trt | Acid-labile | Trifluoroacetic Acid (TFA) | Permanent Side-Chain Protection (e.g., His, Cys, Asn, Gln) |

| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Acid-labile | Trifluoroacetic Acid (TFA) | Permanent Side-Chain Protection (Arg) |

| Allyloxycarbonyl | Alloc | Palladium(0)-catalyzed | Pd(PPh₃)₄ / Phenylsilane | Semi-permanent Amino Protection (e.g., Lys side chain) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine-labile | 2% Hydrazine in DMF | Semi-permanent Amino Protection (e.g., Lys side chain) |

Methodological Advancements and Challenges in Arginine-Rich Peptide Synthesis

The synthesis of peptides containing multiple arginine residues presents a unique set of challenges that require specialized strategies to overcome. These difficulties stem from both the physical properties of the arginine side chain and the chemical nature of the protected amino acid.

Impact of Arginine Residues on Peptide Chain Assembly

Arginine is often categorized as a "problematic" residue in SPPS for several reasons. The primary challenge is the steric hindrance presented by its bulky guanidinium side chain, which is further enlarged by the attachment of a substantial protecting group like Pbf. biotage.com This steric bulk can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction rates and incomplete coupling reactions. biotage.com

Furthermore, arginine-rich peptides have a strong tendency to aggregate during synthesis. sigmaaldrich.com As the peptide chain elongates on the solid support, it can form secondary structures stabilized by intermolecular hydrogen bonds. This aggregation can cause the resin beads to clump together, effectively sequestering the reactive sites and preventing reagents from accessing the growing peptide chain. This leads to a higher incidence of deletion sequences (where an amino acid is missed) and truncated peptides, ultimately resulting in lower yields and difficult purification. sigmaaldrich.com

Strategies for Improving Coupling Efficiency for Problematic Residues

To address the challenges posed by arginine and other sterically hindered amino acids, several methodological advancements have been developed. These strategies aim to drive the coupling reaction to completion and disrupt peptide aggregation.

One of the most straightforward approaches is to employ a "double coupling" protocol. biotage.com In this method, after the initial coupling reaction is performed, the resin is washed, and the same activated amino acid is added a second time to acylate any remaining unreacted amino groups. Alternatively, extending the duration of a single coupling reaction can also provide more time for the sterically hindered components to react. biotage.com

The choice of coupling reagents is also critical. Modern synthesis often relies on highly efficient aminium or phosphonium (B103445) salt-based activators, such as HBTU, HATU, or PyBOP. sigmaaldrich.combachem.com These reagents rapidly form activated esters that react quickly with the peptide's N-terminal amine, which can be particularly beneficial for overcoming the steric hindrance of residues like Arg(Pbf). Increasing the concentration of the amino acid and coupling reagents can also enhance reaction kinetics. biotage.com Additionally, performing the synthesis at an elevated temperature can help disrupt aggregation and improve coupling efficiency. acs.org

| Strategy | Description | Application |

| Double Coupling | Repeating the coupling step with the same amino acid to ensure complete reaction. biotage.com | Used for sterically hindered residues like Arg, Val, Ile, or after proline. biotage.com |

| Extended Coupling Time | Increasing the reaction time for a single coupling step from the standard 1-2 hours to several hours or overnight. | Beneficial for difficult sequences or when aggregation is suspected. |

| High-Efficiency Reagents | Utilizing potent coupling activators like HATU, HBTU, or PyBOP to accelerate the reaction rate. sigmaaldrich.com | Standard practice for most automated peptide synthesis, especially for complex peptides. |

| Increased Reagent Concentration | Using higher molar equivalents of the amino acid and coupling reagents (e.g., 0.5 M). biotage.com | Can improve reaction kinetics for longer or more difficult peptide sequences. biotage.com |

| Elevated Temperature | Performing the coupling reaction at temperatures higher than ambient (e.g., 50-80°C). chemicalbook.com | Helps to disrupt secondary structures and peptide aggregation, improving reagent access. acs.org |

| Chaotropic Salts | Adding salts like LiCl or KSCN to the coupling mixture to break up hydrogen bond networks. sigmaaldrich.com | An effective method to disrupt on-resin aggregation. |

| Pseudoproline Dipeptides | Incorporating dipeptide units that temporarily introduce a "kink" in the peptide backbone to inhibit aggregation. sigmaaldrich.com | Strategically placed within sequences known to be prone to aggregation. |

Advanced Analytical Techniques in Research on Fmoc Dl Arg Pbf Pbf Gly Oh and Its Peptidic Products

Chromatographic Methodologies for Reaction Monitoring and Product Assessment

Chromatographic techniques, particularly HPLC, are indispensable for the analysis of peptide synthesis reactions and the final products derived from Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH.

HPLC is a primary tool for determining the purity of peptides and is widely used in both research and industrial settings. altabioscience.commtoz-biolabs.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.com This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. mtoz-biolabs.com

In the context of this compound, HPLC is used to assess the purity of the dipeptide itself and to monitor the progress of its incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). csic.esrsc.org Kinetic studies of coupling reactions can be performed by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC. nih.gov This allows for the optimization of reaction conditions to maximize coupling efficiency and minimize side reactions. The detection of peptides is typically carried out at a wavelength of 215 nm, which is optimal for the peptide bond. altabioscience.com

The purity of Fmoc-amino acids is critical as impurities can be incorporated into the peptide sequence. nih.gov HPLC methods are developed to separate the main compound from any potential impurities, such as those arising from the manufacturing process or degradation. google.commerckmillipore.com

Table 1: Representative HPLC Conditions for Peptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reverse phase (e.g., Phenomenex Aeris™ C18) | altabioscience.comrsc.org |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | rsc.org |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | rsc.org |

| Gradient | Varies depending on the peptide (e.g., 10-25% B for coupling quantification) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 220 nm or 215 nm | altabioscience.comrsc.org |

HPLC is a crucial technique for monitoring the formation of δ-lactam. csic.esnih.gov By analyzing the supernatant of the coupling reaction, the extent of this side reaction can be quantified. nih.gov For instance, studies have shown that the use of solvents like N-Butylpyrrolidinone (NBP) can exacerbate δ-lactam formation compared to Dimethylformamide (DMF). csic.es Researchers use HPLC to compare different reaction conditions and develop strategies to minimize this unwanted side product. csic.esnih.gov

Other potential side reactions in peptide synthesis include aspartimide formation, especially when aspartic acid is followed by certain amino acids like glycine (B1666218), and the migration of Pbf protecting groups to tryptophan residues during acidolytic cleavage. iris-biotech.de HPLC can also be employed to detect and quantify these impurities.

Table 2: Factors Influencing δ-Lactam Formation in Arginine Coupling

| Factor | Observation | Reference |

|---|---|---|

| Solvent | Higher δ-lactam formation observed in NBP compared to DMF. | csic.es |

| Temperature | Elevated temperatures can influence the rate of δ-lactam formation. | csic.es |

| Activating Agents | The choice of coupling reagents (e.g., DIC/Oxyma) affects the kinetics of activation and side reactions. | nih.gov |

| Protecting Groups | Different arginine side-chain protecting groups exhibit varying tendencies for δ-lactam formation. | nih.gov |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly accurate molecular weight information. ub.eduresearchgate.net It is an indispensable tool for the characterization of peptides and proteins. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile biomolecules like peptides. researchgate.net In ESI-MS, the peptide is ionized directly from solution, typically producing multiply charged ions. This allows for the analysis of high molecular weight compounds on mass spectrometers with a limited mass range. ub.edu

For peptides synthesized using this compound, ESI-MS is used to confirm the identity of the final product by verifying that its molecular weight matches the theoretical calculated mass. altabioscience.com This provides strong evidence that the correct peptide sequence has been synthesized.

During peptide synthesis, protecting groups are used to prevent unwanted side reactions. The Pbf group on the arginine side chain and the Fmoc group on the N-terminus must be efficiently removed at the appropriate steps. Mass spectrometry can be used to differentiate between the fully protected, partially deprotected, and fully deprotected peptide species.

The mass difference between these species corresponds to the molecular weight of the protecting groups. For example, the Pbf group has a specific mass, and its presence or absence will result in a predictable shift in the measured molecular weight of the peptide. This allows for the monitoring of the efficiency of deprotection steps and the identification of impurities arising from incomplete removal of protecting groups. altabioscience.com

Tandem mass spectrometry (MS/MS) can further aid in this analysis. In an MS/MS experiment, a specific ion (e.g., the protected peptide) is selected and fragmented. The resulting fragment ions can provide information about the location of the protecting group within the peptide sequence.

Spectroscopic Characterization Beyond Routine Identification

While HPLC and MS are the workhorses for routine analysis, other spectroscopic techniques can provide more detailed structural information about this compound and its peptidic products.

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can be used to study the secondary structure of peptides. researchgate.net These techniques are sensitive to the conformation of the peptide backbone and can provide information about the presence of α-helices, β-sheets, and other structural motifs.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for detailed structural analysis. scholaris.ca Two-dimensional NMR techniques can be used to determine the complete three-dimensional structure of a peptide in solution. nih.gov While not typically used for routine purity analysis, NMR can be invaluable for understanding the structure-activity relationships of novel peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive method for elucidating the three-dimensional structure and dynamic properties of peptides in solution. For peptides incorporating the this compound moiety, NMR provides unparalleled insight into their conformational preferences, which is crucial for understanding their biological activity.

One-dimensional (1D) NMR provides initial structural information, but two-dimensional (2D) NMR experiments are essential for a detailed conformational analysis. Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These methods detect protons that are close in space (typically within 5 Å), allowing for the measurement of interatomic distances. columbia.edu These distance restraints are then used to calculate and refine the three-dimensional structure of the peptide. ox.ac.uk For instance, NOE cross-peaks can establish the relative orientations of the arginine and glycine residues and the conformation of the bulky Pbf protecting groups.

Isotopic labeling, where specific atoms are replaced with isotopes like ¹³C or ¹⁵N, can further enhance NMR studies. isotope.comnih.govnih.gov For example, the synthesis of Fmoc-Pbf-[2-¹³C]-L-arginine allows for specific tracking of the arginine residue within a peptide sequence, facilitating the determination of the ligand's conformation when bound to a receptor through solid-state NMR methods. ox.ac.uk

Table 1: Key 2D NMR Experiments for Peptide Conformational Analysis

| NMR Experiment | Information Yielded | Application to Fmoc-Arg(Pbf)-Gly Peptides |

|---|---|---|

| COSY (Correlation Spectroscopy) | Reveals scalar (through-bond) couplings between protons, identifying amino acid spin systems. | Confirms the Arg-Gly connectivity and identifies individual residue proton networks. |

| TOCSY (Total Correlation Spectroscopy) | Shows correlations between all protons within a spin system. | Assigns all protons belonging to the arginine and glycine residues, even if some are overlapped. |

| NOESY/ROESY | Identifies spatial proximity between protons (through-space), providing distance restraints. columbia.edu | Determines the peptide's folded structure, side-chain orientations, and the conformation of Pbf groups relative to the peptide backbone. |

Chiroptical Spectroscopy for Stereochemical Purity of DL-Arginine Derivatives

Chiroptical techniques are essential for confirming the stereochemical integrity of peptides, a critical factor for their biological function. Since this compound contains a racemic arginine center, methods to assess the enantiomeric purity of the starting material and the final peptidic products are crucial. Circular Dichroism (CD) spectroscopy is a primary tool for this purpose.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov Enantiomers produce mirror-image CD spectra, allowing for their differentiation and quantification. The CD spectrum of a peptide is sensitive to its secondary structure and the chirality of its constituent amino acids. nih.gov

For DL-arginine derivatives, CD analysis can be used to determine the enantiomeric excess (ee) in a sample. By comparing the CD signal of a sample to that of pure L- and D-enantiomer standards, the relative amounts of each can be calculated. nih.govrsc.org This is vital for synthetic protocols aiming to produce stereospecific peptides from a DL starting material. Furthermore, coupling HPLC with a CD detector (HPLC-CD) provides a powerful method for separating enantiomers chromatographically and confirming their identity simultaneously. mdpi.com

Table 2: Application of Chiroptical Spectroscopy for Stereochemical Analysis

| Technique | Principle | Relevance to DL-Arginine Derivatives |

|---|---|---|

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light. | Quantifies the enantiomeric excess (ee) of D- and L-arginine in the final peptide products. Confirms stereochemical purity. nih.gov |

| HPLC with Chiral Columns | Chromatographically separates enantiomers based on their differential interaction with a chiral stationary phase. sigmaaldrich.com | Directly separates and quantifies the D- and L-forms of arginine-containing peptides. Often used for baseline purity assessment. cat-online.com |

| HPLC-CD | Combines the separation power of HPLC with the stereochemical detection of CD. | Provides definitive identification and quantification of each enantiomer as it elutes from the column. mdpi.com |

Quantitative Analytical Methods for Yield and Conversion Determination

Quantitative NMR (qNMR) can be employed to monitor the conversion of coupling reactions directly. By taking a small sample of the reaction supernatant or by cleaving a small amount of peptide from the resin at different time points, NMR can be used to quantify the remaining activated amino acid and the newly formed product. The integral of specific, well-resolved peaks corresponding to the reactant and product are directly proportional to their molar concentrations, allowing for a precise calculation of reaction conversion. This method has been successfully used to monitor the coupling of Pbf-protected arginine during SPPS.

Another common method in SPPS is the quantification of the Fmoc group released during the deprotection step. The cleaved Fmoc-piperidine adduct has a strong UV absorbance, which can be measured spectrophotometrically to determine the number of available coupling sites and thus infer the efficiency of the previous coupling step. almacgroup.com

Table 3: Comparison of Quantitative Methods in Peptide Synthesis

| Method | Measurement | Advantages | Disadvantages |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Purity of crude peptide; Overall yield post-synthesis. rsc.org | High resolution and accuracy for purity assessment. Well-established protocols. | Typically an endpoint analysis; does not provide real-time conversion data. |

| Quantitative NMR (qNMR) | Real-time reaction conversion; Purity assessment. | Provides direct, real-time monitoring of reaction kinetics. Highly specific and quantitative. | Requires soluble samples; may have lower sensitivity than HPLC for complex mixtures. |

| UV-Vis Spectrophotometry (Fmoc Assay) | Stepwise coupling efficiency by quantifying Fmoc release. almacgroup.com | Rapid and simple to implement for in-process control. | Indirect measurement; assumes complete Fmoc cleavage and can be affected by interfering substances. |

Advanced Research Applications of Peptides Synthesized with this compound

The requested article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches of scientific literature and chemical databases have yielded no specific research, applications, or detailed synthetic methodologies directly involving this particular dipeptide derivative.

The compound , this compound, represents a highly specialized building block for peptide synthesis. Its key features include:

Fmoc Group: A base-labile protecting group for the N-terminus, standard in solid-phase peptide synthesis.

DL-Arginine: A racemic mixture of the D and L isomers of arginine. The use of a racemic mixture is unusual in the synthesis of biologically active peptides, which are typically stereospecific.

bis-Pbf Protection: Two pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups protecting the guanidino function of the arginine side chain. While single Pbf protection is common, the use of two Pbf groups is not standard and suggests a strategy for complete suppression of side reactions.

Glycine: The simplest amino acid, often incorporated for flexibility.

While the individual components are well-understood in the context of peptide chemistry, their specific combination in "this compound" does not appear in published research. Therefore, it is not possible to provide scientifically accurate and sourced content for the requested outline, which includes:

Design and Synthesis of Complex Peptide Architectures

Integration into Biomaterial and Bioconjugation Chemistry

Development of Peptide Mimetics and Pseudopeptides

Without any available data, any attempt to create the requested article would be speculative and would not meet the required standards of accuracy and factual reporting. Further research would be necessary to determine if this compound has been synthesized and utilized in any of the advanced applications mentioned in the outline.

Advanced Research Applications of Peptides Synthesized with Fmoc Dl Arg Pbf Pbf Gly Oh

Development of Peptide Mimetics and Pseudopeptides

Strategic Incorporation of Non-Natural Amino Acids and Isosteres

The synthesis of peptides with tailored properties often involves the incorporation of non-natural amino acids or isosteres, which are molecules that mimic the size, shape, and electronic properties of natural amino acids. These modifications can enhance peptide stability, receptor affinity, and biological activity. The use of pre-formed dipeptide building blocks, such as analogs of Fmoc-Arg(Pbf)-Gly-OH, can be a strategic advantage in solid-phase peptide synthesis (SPPS). This approach can streamline the introduction of specific sequences that are prone to side reactions or difficult to couple, while also facilitating the placement of a non-natural residue adjacent to a key recognition motif like Arg-Gly.

The incorporation of non-natural amino acids can include D-amino acids, beta-amino acids, omega-amino acids, and cyclic analogs. google.com The chemical aminoacylation strategy, for instance, allows for a vast range of unnatural amino acids to be site-specifically incorporated into proteins, enabling detailed structure-function studies. nih.gov While the ribosome is generally intolerant of D-amino acids, chemical synthesis methods like SPPS have no such limitations, allowing for the creation of peptides with unique structures and functions. nih.gov The use of protected building blocks ensures that the reactive side chain of arginine does not interfere with the coupling of the adjacent non-natural residue. cds-bsx.com This strategic approach provides precise control over the final peptide sequence, enabling the development of novel therapeutic peptides and research tools with customized characteristics. google.com

Conformational Control and Structural Investigations of Modified Peptides

The three-dimensional structure of a peptide is critical to its biological function. The arginine residue, with its positively charged guanidinium (B1211019) group, plays a pivotal role in defining peptide conformation through electrostatic interactions, hydrogen bonding, and salt bridge formation. cds-bsx.comnih.gov By strategically placing arginine residues within a peptide sequence, researchers can influence its folding and stability. The use of building blocks like Fmoc-Arg(Pbf)-Gly-OH allows for the precise positioning of this critical residue.

Research into Peptide-Based Probes and Tools

Peptide-based probes are indispensable tools in biomedical research, offering high specificity and affinity for their biological targets. nih.govbeilstein-journals.org Their synthesis, often accomplished using building blocks like Fmoc-Arg(Pbf)-Gly-OH, allows for the creation of customized molecules for a wide range of applications, from molecular imaging to affinity-based purification. Arginine-containing sequences are frequently employed in these probes due to their role in molecular recognition and cell penetration. cds-bsx.comcds-bsx.com

Synthesis of Peptides for Affinity Studies and Molecular Recognition

Peptides designed for affinity studies are synthesized to bind with high specificity to disease-related receptors and other biomarkers. The arginine-glycine-aspartic acid (RGD) sequence is a classic example, known to bind strongly to αvβ3 integrin receptors, which are often overexpressed in angiogenic vessels and tumors. nih.gov The synthesis of RGD-based peptide probes for targeted molecular imaging relies on the efficient incorporation of arginine, for which Fmoc-Arg(Pbf)-OH is a standard reagent. nih.govchempep.com

The development of chemical probes often involves modifying the arginine residue itself to attach reporter groups such as fluorophores or biotin. nih.gov Methods have been developed for the direct and selective labeling of the guanidinium side chain of arginine in native peptides under mild conditions. nih.gov This allows for the creation of probes to study peptide-protein interactions, track peptide localization in cells, and identify binding partners through affinity purification strategies. researchgate.net These synthetic peptides serve as powerful tools for understanding complex biological processes and for the development of new diagnostic agents. nih.gov

Isotope Labeling for Mechanistic and Analytical Studies (e.g., 13C-Labeled Derivatives)

Stable isotope labeling is a powerful technique used to trace molecules in biological systems and to elucidate structural and mechanistic details without the complications of radioactivity. qyaobio.com Peptides can be synthesized with specific atoms replaced by their heavier isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). jpt.comlifetein.com These labeled peptides are chemically and physically almost identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. qyaobio.comlifetein.com

Fmoc-Arg(Pbf)-OH is commercially available with various isotope labeling patterns, such as ¹³C₆ or a combination of ¹³C₆ and ¹⁵N₄. chempep.commedchemexpress.comisotope.comsigmaaldrich.com The incorporation of these labeled amino acid derivatives during SPPS yields peptides with a precisely known mass shift.

Key applications of isotope-labeled peptides include:

Quantitative Proteomics: In methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing heavy amino acids, leading to the incorporation of labels into all newly synthesized proteins. nih.gov Alternatively, synthetic isotope-labeled peptides are used as internal standards for the absolute quantification of specific proteins in complex biological samples via mass spectrometry. qyaobio.comjpt.com The predictable mass shift between the labeled standard and the endogenous peptide allows for precise measurement. lifetein.comnih.gov

Structural Biology (NMR): Isotope labeling with ¹³C and ¹⁵N is invaluable for NMR spectroscopy studies of peptide and protein structures and dynamics. jpt.comchempep.com These labels enhance signal dispersion and simplify spectral analysis, making it possible to determine the three-dimensional structures of peptides and their complexes with other biomolecules. ox.ac.uk